molecular formula C5H5N3O3 B7885814 N-(3-nitro-1,2-dihydropyridin-2-ylidene)hydroxylamine

N-(3-nitro-1,2-dihydropyridin-2-ylidene)hydroxylamine

Cat. No.: B7885814
M. Wt: 155.11 g/mol
InChI Key: NYPAUAGJSYCNPC-UHFFFAOYSA-N
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Description

N-(3-nitro-1,2-dihydropyridin-2-ylidene)hydroxylamine is a heterocyclic compound that features a nitro group and a hydroxylamine moiety attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitro-1,2-dihydropyridin-2-ylidene)hydroxylamine typically involves the reaction of 3-nitropyridine with hydroxylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitro-1,2-dihydropyridin-2-ylidene)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-nitro-1,2-dihydropyridin-2-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-nitro-1,2-dihydropyridin-2-ylidene)hydroxylamine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxylamine moiety can form hydrogen bonds and interact with biological macromolecules. These interactions can lead to the modulation of biological pathways and the exertion of biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-nitro-1,2-dihydropyridin-2-ylidene)hydroxylamine is unique due to the combination of a nitro group and a hydroxylamine moiety on a dihydropyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds .

Properties

IUPAC Name

N-(3-nitropyridin-2-yl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c9-7-5-4(8(10)11)2-1-3-6-5/h1-3,9H,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPAUAGJSYCNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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